molecular formula C23H24N4O4S B2696774 2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 923172-38-7

2,4-diethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2696774
CAS No.: 923172-38-7
M. Wt: 452.53
InChI Key: NHNKBSPYSFVLAI-UHFFFAOYSA-N
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Description

“2,4-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Scientific Research Applications

Analytical Method Development

A study by Ohashi, Nakamura, and Yoshikawa (1999) developed a sensitive method for determining concentrations of TA-0201, a novel orally active non-peptide endothelin antagonist with a benzenesulfonamide component, and its metabolites in rat plasma and tissues using liquid chromatography tandem mass spectrometry (LC-MS/MS). This methodology could potentially be adapted for the compound , offering a precise way to measure its concentration in biological samples for pharmacokinetic and tissue distribution studies (Ohashi, Nakamura, & Yoshikawa, 1999).

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives for photodynamic therapy applications. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment. This research suggests that modifications incorporating benzenesulfonamide can lead to promising photosensitizers for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Kumar et al. (2015) explored the synthesis of benzenesulfonamide cyclic imide hybrid molecules and evaluated their anticancer activity. This study underscores the potential of benzenesulfonamide derivatives in the development of new anticancer agents, highlighting a possible research direction for the compound by assessing its efficacy against various cancer cell lines (Kumar et al., 2015).

Antibacterial and Antitumor Properties

Feng et al. (2021) synthesized modified benzenesulfonamide compounds and investigated their structures, luminescence, and antibacterial properties. This research presents a foundation for studying the compound's potential antibacterial and antitumor applications, leveraging its benzenesulfonamide core (Feng et al., 2021).

Radiosensitizing Evaluation

Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized a series of sulfonamide derivatives to investigate their in-vitro anticancer activity and potential as radiosensitizers. This study indicates the versatility of benzenesulfonamide derivatives in enhancing the efficacy of cancer treatment modalities, suggesting an area of application for the compound under discussion (Ghorab et al., 2015).

Properties

IUPAC Name

2,4-diethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-4-30-19-10-11-22(21(14-19)31-5-2)32(28,29)26-18-8-6-17(7-9-18)20-15-27-13-12-16(3)24-23(27)25-20/h6-15,26H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKBSPYSFVLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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